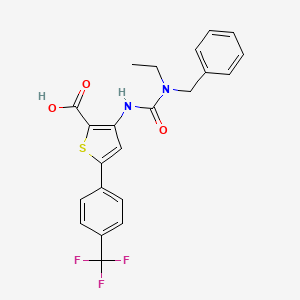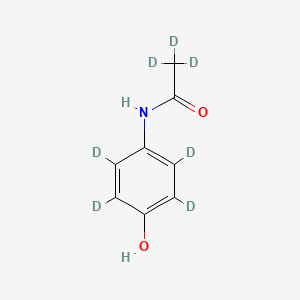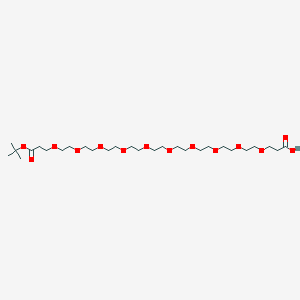
Acid-PEG10-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid-PEG10-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is composed of three main functional groups: a carboxylic acid group, a PEG moiety, and a t-butyl ester group . This compound is widely utilized in bioconjugation reactions to modify biomolecules such as proteins, peptides, and antibodies . The carboxylic acid group enables the molecule to participate in various coupling reactions, such as amide bond formation and esterification, providing a reactive site for conjugation to biomolecules .
Métodos De Preparación
The preparation of Acid-PEG10-t-butyl ester typically involves esterification reactions. One common method is the Steglich esterification, which is a widely employed method for the formation of esters under mild conditions . This method often uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as the solvent . Industrial production methods may vary, but they generally follow similar principles of esterification reactions.
Análisis De Reacciones Químicas
Acid-PEG10-t-butyl ester undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Bond Formation: The carboxylic acid group can react with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Oxidation: The PEG moiety can undergo oxidation reactions.
Common reagents used in these reactions include carbodiimides, alcohols, amines, and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions include esters, amides, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
Acid-PEG10-t-butyl ester has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Acid-PEG10-t-butyl ester involves its ability to form stable chemical bonds with target molecules. The carboxylic acid group can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form stable amide bonds . The PEG moiety increases the solubility of the compound in aqueous media, enhancing its biocompatibility and stability . In the context of PROTACs, this compound acts as a linker that connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating the selective degradation of target proteins .
Comparación Con Compuestos Similares
Acid-PEG10-t-butyl ester can be compared with other similar compounds, such as:
Hydroxy-PEG10-t-butyl ester: Similar in structure but contains a hydroxy group instead of a carboxylic acid group.
m-PEG8-t-butyl ester: Contains a shorter PEG chain and a t-butyl ester group.
Azido-PEG8-azide: Contains azide groups instead of a carboxylic acid group.
The uniqueness of this compound lies in its combination of a carboxylic acid group, a PEG moiety, and a t-butyl ester group, which provides it with unique reactivity and solubility properties .
Propiedades
Fórmula molecular |
C28H54O14 |
|---|---|
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30) |
Clave InChI |
KRZFTDCILTTYSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


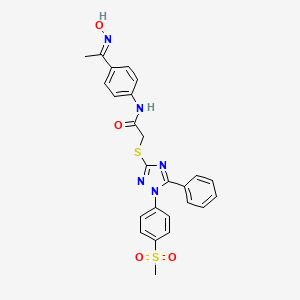
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
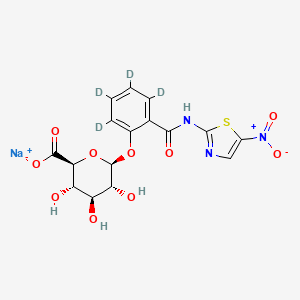
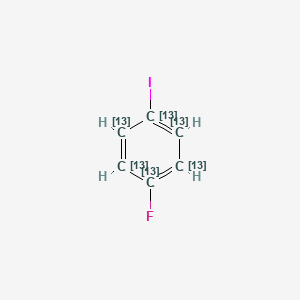
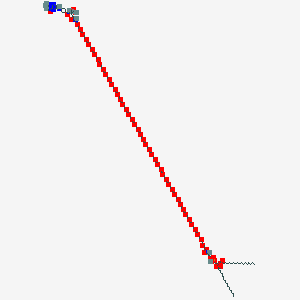
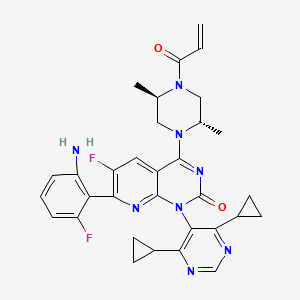
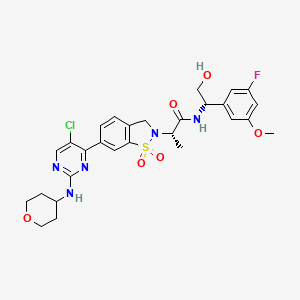

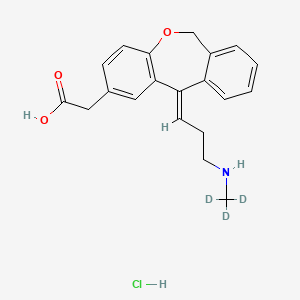
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
